molecular formula C10H15Br2N3O B13993308 2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide CAS No. 60060-75-5

2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide

Cat. No.: B13993308
CAS No.: 60060-75-5
M. Wt: 353.05 g/mol
InChI Key: DYXZQYKGGUNMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide typically involves the bromination of a methylpyrazole precursor followed by amidation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The amidation step involves the reaction of the brominated pyrazole with N,N-dimethylbutanamide under basic conditions, often using a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring play a crucial role in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dibromo-5-methyl-1H-pyrazol-1-yl)acetic acid
  • 3,4-dibromo-5-methyl-1-vinylpyrazole
  • 3,4,5-tribromo-1-vinylpyrazole

Uniqueness

2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylbutanamide moiety.

Properties

CAS No.

60060-75-5

Molecular Formula

C10H15Br2N3O

Molecular Weight

353.05 g/mol

IUPAC Name

2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide

InChI

InChI=1S/C10H15Br2N3O/c1-5-7(10(16)14(3)4)15-6(2)8(11)9(12)13-15/h7H,5H2,1-4H3

InChI Key

DYXZQYKGGUNMDN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N(C)C)N1C(=C(C(=N1)Br)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.